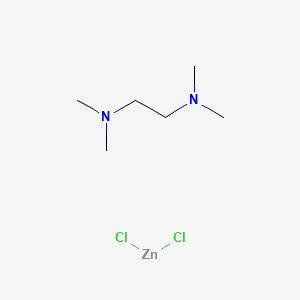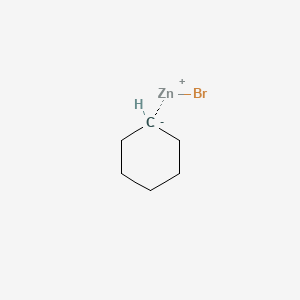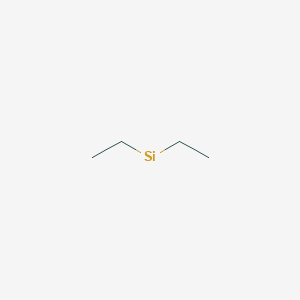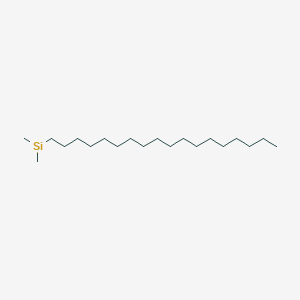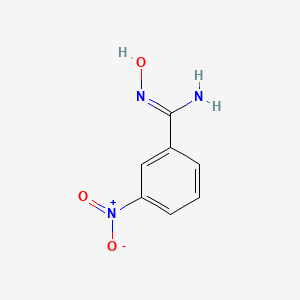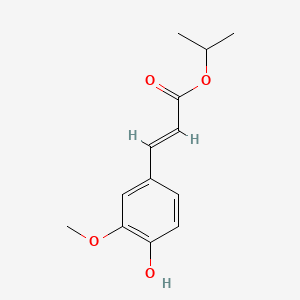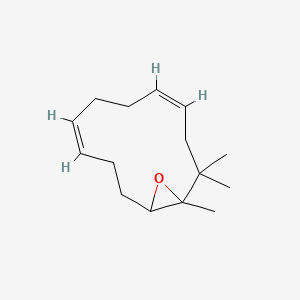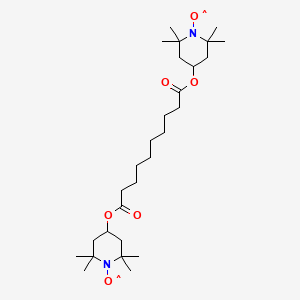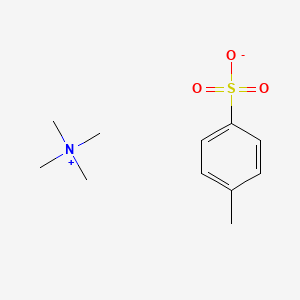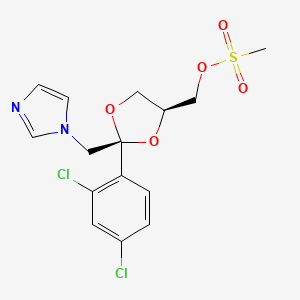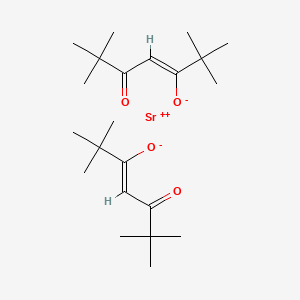
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Overview
Description
Strontium is a chemical element with the symbol Sr and atomic number 38. It is a soft, silvery-white metal that belongs to the group of alkaline earth metals. Strontium is widely used in various fields, including medicine, industry, and agriculture, due to its unique properties. One of the most important strontium compounds is (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, also known as strontium ranelate.
Scientific Research Applications
Environmental and Health Implications
Strontium is a naturally occurring element with diverse applications in industrial processes, research, and medical fields. Its behavior, similar to calcium, results in uptake and localization in bones, leading to potential health effects, both beneficial and harmful, depending on the uptake levels. Radioactive strontium isotopes, particularly 90Sr, formed during nuclear activities, raise environmental concerns due to their accumulation in the food chain and potential health risks like bone disorders and cancer (Höllriegl & München, 2011).
Pyrotechnics
In pyrotechnics, strontium salts are commonly used for creating red flames. Recent studies have explored nitrogen-rich strontium salts as alternatives to reduce environmental impact, comparing their combustion behavior and color properties with traditional formulations (Klapötke et al., 2010).
Strontium in Biological Systems
The determination of strontium in human blood serum and cells is vital due to its similarity to calcium and potential health implications. Reference values for strontium in these biological mediums help understand its distribution and metabolism (Versieck et al., 1993).
Crystallography
Investigations into the crystal structures of strontium compounds, such as strontium tetrametavanadates, provide insights into their chemical properties and potential applications in various scientific fields (Zubkov et al., 2003).
Environmental Remediation
Studies on strontium adsorption and desorption in wetlands offer insights into mitigating strontium pollution. The role of organic matter and its functional groups in these processes has significant implications for environmental protection (Boyer et al., 2018).
Biomedical Applications
Strontium's importance in biomedical science is evident in its use in antiosteoporotic pharmaceuticals and bioactive glasses. Understanding the bioavailability and kinetics of strontium in these materials is crucial for medical applications (Bonhomme et al., 2012).
Isotope Tracing in Ecosystems
Strontium isotopes serve as sensitive tracers for large-scale ecosystem studies, including chemical weathering, soil genesis, and biogeochemical cycling of nutrient cations. Their isotopic ratios reflect strontium sources and are useful in environmental research (Capo et al., 1998).
properties
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMVGGQTAPQJQ-ATMONBRVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426029 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) | |
CAS RN |
36830-74-7 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



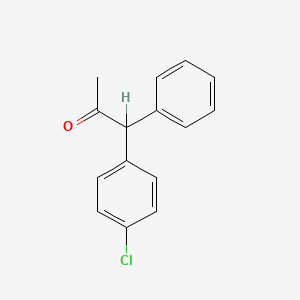
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
